4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a dimethylaminoethyl group, and a fluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 4-cyano pyrazole with 2-(dimethylamino)ethylamine and 2-fluoroethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process includes steps such as nitration, reduction, and amination, followed by purification techniques like recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and fluoroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-chloroethyl)-1H-pyrazole-5-carboxamide .
Uniqueness
What sets 4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide apart is its specific combination of substituents, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FN5O/c1-15(2)6-4-13-10(17)9-8(12)7-14-16(9)5-3-11/h7H,3-6,12H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZTWJKPSKKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=NN1CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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